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molecular formula C6H4BrN3 B567061 7-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 1256806-33-3

7-Bromo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B567061
M. Wt: 198.023
InChI Key: UYPCJEWLLVESSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

A solution of 7-bromo-1H-pyrazolo[4,3-b]pyridine (100 mg, 0.505 mmol) and sodium hydride (24.24 mg, 0.606 mmol) in THF (2.0 mL) was stirred at 0° C. for 15 minutes. Iodomethane (71.7 mg, 0.505 mmol) was added, and the reaction was warmed to room temperature for 1 hour. The reaction was quenched with water, extracted with EtOAc, dried over MgSO4, and evaporated to dryness to give 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
24.24 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
71.7 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:9][NH:10][C:3]=12.[H-].[Na+].I[CH3:14]>C1COCC1>[Br:1][C:2]1[C:3]2[C:4](=[CH:8][N:9]([CH3:14])[N:10]=2)[N:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C2C(=NC=C1)C=NN2
Name
Quantity
24.24 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
71.7 mg
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=2C(N=CC1)=CN(N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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